1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetophenone, characterized by the presence of an amino group, a bromine atom, and a methoxy group on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethan-1-one: Lacks the amino and bromine groups, making it less reactive in certain chemical reactions.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but without the amino group, affecting its biological activity.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxyl group instead of an amino group, leading to different chemical properties .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(2-amino-5-bromo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,11H2,1-2H3 |
InChI Key |
OYDUIMUWAKPBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OC)Br |
Origin of Product |
United States |
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